KRH-594 free acid
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Overview
Description
KRH-594 free acid is a potent, specific, and insurmountable angiotensin II type 1 receptor antagonist. It has shown significant potential in ameliorating hyperlipidemia and nephropathy in diabetic spontaneously hypertensive rats. Additionally, this compound prevents end-organ damage in stroke-prone spontaneously hypertensive rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRH-594 free acid involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
KRH-594 free acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
KRH-594 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating conditions like hypertension, hyperlipidemia, and nephropathy.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
KRH-594 free acid exerts its effects by selectively binding to and inhibiting the angiotensin II type 1 receptor. This inhibition prevents the receptor from interacting with its natural ligand, angiotensin II, thereby blocking the downstream signaling pathways involved in vasoconstriction, aldosterone secretion, and cellular proliferation. The molecular targets include the angiotensin II type 1 receptor and associated signaling molecules such as G-proteins and second messengers .
Comparison with Similar Compounds
KRH-594 free acid is unique compared to other angiotensin II type 1 receptor antagonists due to its high specificity and insurmountable inhibition. Similar compounds include:
Losartan: Another angiotensin II type 1 receptor antagonist with a different chemical structure and pharmacokinetic profile.
Candesartan: Known for its long-lasting effects and high binding affinity to the receptor.
Valsartan: Widely used in clinical settings for managing hypertension and heart failure
This compound stands out due to its potent and specific action, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23N7O3S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[5-ethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3,4-thiadiazol-2-ylidene]carbamoyl]cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31) |
InChI Key |
UFZKNCXXIFQTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)O)S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
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